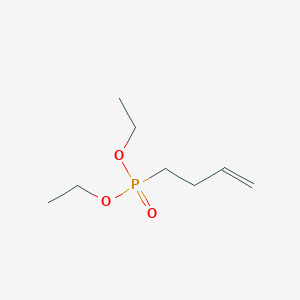
Diethyl 3-butenylphosphonate
Übersicht
Beschreibung
Diethyl 3-butenylphosphonate is a chemical compound with the molecular formula C8H17O3P . It is also known as P-3-Buten-1-yl-phosphonic acid diethyl ester . It appears as a colorless to pale yellow liquid .
Synthesis Analysis
Diethyl 3-butenylphosphonate is used as a reactant in the synthesis of various compounds. It has been used in the creation of bicyclo [3.3.1]alkenone framework compounds through gold-catalyzed Diels-Alder reactions . It’s also used in the synthesis of antiviral C-5-substituted pyrimidine acyclic nucleoside phosphonates selected as human thymidylate kinase substrates .Molecular Structure Analysis
The linear formula of Diethyl 3-butenylphosphonate is CH2=CHCH2CH2PO(OCH2CH3)2 . It has a molecular weight of 192.19 .Chemical Reactions Analysis
Diethyl 3-butenylphosphonate is a reactant for various types of reactions. It’s used in the synthesis of antimalarials via halogenation of di-Et butenylphosphonate . It’s also used in the creation of bisphosphonate enynes . Other reactions it’s involved in include remote supramolecular control of catalyst selectivity in hydroformylation of alkenes, intermolecular metal-catalyzed carbenoid cyclopropanations, and chemoenzymatic synthesis of phosphic derivatives of carbohydrates .Physical And Chemical Properties Analysis
Diethyl 3-butenylphosphonate has a boiling point of 55 °C/0.55 mmHg . It has a density of 1.005 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Bicyclo [3.3.1]alkenone Framework Compounds Diethyl 3-butenylphosphonate is used as a reactant for the synthesis of Bicyclo [3.3.1]alkenone framework compounds. This process involves gold-catalyzed Diels-Alder reactions .
2. Creation of Antiviral C-5-Substituted Pyrimidine Acyclic Nucleoside Phosphonates This compound is used in the creation of antiviral C-5-substituted pyrimidine acyclic nucleoside phosphonates. These are selected as human thymidylate kinase substrates .
Development of Antimalarials
Diethyl 3-butenylphosphonate is used in the development of antimalarials. This is achieved via the halogenation of di-Et butenylphosphonate .
Production of Bisphosphonate Enynes
This compound is also used as a reactant for the production of bisphosphonate enynes .
5. Catalyst Selectivity Control in Hydroformylation of Alkenes Diethyl 3-butenylphosphonate is used for remote supramolecular control of catalyst selectivity in the hydroformylation of alkenes .
Metal-Catalyzed Carbenoid Cyclopropanations
This compound is used in intermolecular metal-catalyzed carbenoid cyclopropanations .
7. Chemoenzymatic Synthesis of Phosphic Derivatives of Carbohydrates Diethyl 3-butenylphosphonate is used in the chemoenzymatic synthesis of phosphic derivatives of carbohydrates .
Safety and Hazards
Wirkmechanismus
Target of Action
Diethyl 3-butenylphosphonate is a chemical compound used as a reactant in various chemical reactions
Mode of Action
It is known to be a reactant in several chemical reactions, including gold-catalyzed diels-alder reactions , intermolecular metal-catalyzed carbenoid cyclopropanations , and chemoenzymatic synthesis of phosphic derivatives of carbohydrates .
Biochemical Pathways
It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .
Result of Action
It is known to be a reactant in the synthesis of various compounds .
Action Environment
It is known that the compound has a boiling point of 55 °c/055 mmHg and a density of 1005 g/mL at 25 °C .
Eigenschaften
IUPAC Name |
4-diethoxyphosphorylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDGAPYPOAQVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451247 | |
| Record name | Diethyl 3-butenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-butenylphosphonate | |
CAS RN |
15916-48-0 | |
| Record name | Diethyl 3-butenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 3-butenylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)






![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)

![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)


